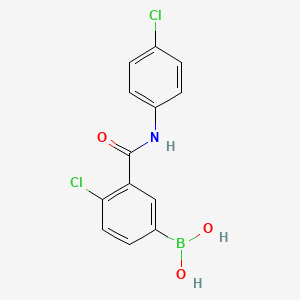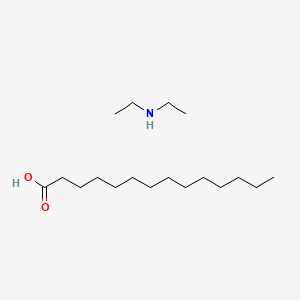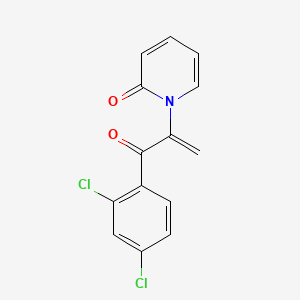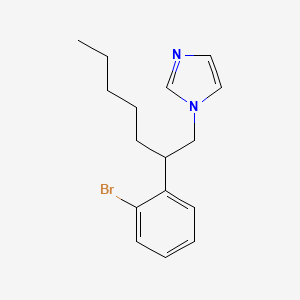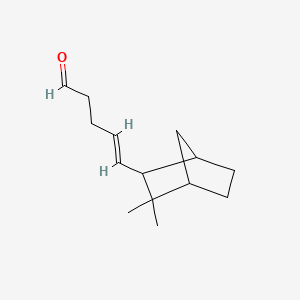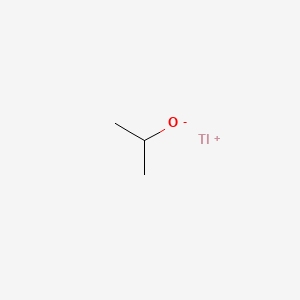
Barium tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium tetracosanoate is a chemical compound with the molecular formula C48H94BaO4 . It is a barium salt of tetracosanoic acid, also known as lignoceric acid. This compound is part of the class of organic compounds known as long-chain fatty acid salts. This compound is typically used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium tetracosanoate can be synthesized through a reaction between barium hydroxide and tetracosanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding tetracosanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Barium tetracosanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of barium carbonate, while reduction may yield barium alkoxides.
Scientific Research Applications
Barium tetracosanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.
Biology: It is used in studies involving the interaction of long-chain fatty acids with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used in the production of lubricants, coatings, and other industrial products due to its unique properties.
Mechanism of Action
The mechanism of action of barium tetracosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The compound’s long-chain fatty acid component allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Barium stearate: Another barium salt of a long-chain fatty acid, used in similar applications.
Barium palmitate: A barium salt of palmitic acid, also used in industrial applications.
Barium oleate: A barium salt of oleic acid, used in the production of lubricants and coatings.
Uniqueness: Barium tetracosanoate is unique due to its longer carbon chain compared to other barium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics, making it suitable for specific applications where other barium salts may not be as effective.
Properties
CAS No. |
2636-17-1 |
|---|---|
Molecular Formula |
C48H94BaO4 |
Molecular Weight |
872.6 g/mol |
IUPAC Name |
barium(2+);tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChI Key |
XMWCCOVIJXJJLG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






